molecular formula C10H8F4O3 B2426080 2,2,2-Trifluoro-1-(2-fluoro-4,5-dimethoxyphenyl)ethanone CAS No. 1516199-30-6

2,2,2-Trifluoro-1-(2-fluoro-4,5-dimethoxyphenyl)ethanone

Cat. No.: B2426080
CAS No.: 1516199-30-6
M. Wt: 252.165
InChI Key: GBEAZYZMAJUHMR-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(2-fluoro-4,5-dimethoxyphenyl)ethanone: is an organic compound with the molecular formula C10H8F4O3 and a molecular weight of 252.17 g/mol . This compound is characterized by the presence of trifluoromethyl and fluoro-dimethoxyphenyl groups, which contribute to its unique chemical properties. It is commonly used in various scientific research applications due to its reactivity and stability.

Properties

IUPAC Name

2,2,2-trifluoro-1-(2-fluoro-4,5-dimethoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F4O3/c1-16-7-3-5(9(15)10(12,13)14)6(11)4-8(7)17-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBEAZYZMAJUHMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)C(F)(F)F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-1-(2-fluoro-4,5-dimethoxyphenyl)ethanone typically involves the reaction of 2,2,2-trifluoroacetophenone with 2-fluoro-4,5-dimethoxybenzene under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound .

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(2-fluoro-4,5-dimethoxyphenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and fluoro-dimethoxyphenyl groups can enhance the compound’s binding affinity and selectivity towards these targets. The compound may modulate the activity of enzymes by acting as an inhibitor or activator, depending on the specific biological context .

Comparison with Similar Compounds

Uniqueness: 2,2,2-Trifluoro-1-(2-fluoro-4,5-dimethoxyphenyl)ethanone is unique due to the presence of both trifluoromethyl and fluoro-dimethoxyphenyl groups, which confer distinct chemical properties and reactivity. These features make it a valuable compound in various scientific research applications .

Biological Activity

2,2,2-Trifluoro-1-(2-fluoro-4,5-dimethoxyphenyl)ethanone (CAS Number: 1516199-30-6) is a synthetic organic compound with the molecular formula C10H8F4O3 and a molecular weight of 252.17 g/mol. This compound has garnered attention in biological research due to its unique structural features, which may contribute to its biological activity and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a trifluoromethyl group and a fluoro-dimethoxyphenyl moiety, which are significant for its chemical reactivity and biological interactions. The presence of these groups enhances its binding affinity towards various biological targets.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC10H8F4O3
Molecular Weight252.17 g/mol
CAS Number1516199-30-6

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The trifluoromethyl and fluoro-dimethoxy groups can modulate enzyme activity by acting as inhibitors or activators depending on the biological context. This compound's ability to alter enzyme kinetics makes it a valuable tool in biochemical research.

Enzyme Inhibition

Research indicates that this compound can serve as a probe for studying enzyme mechanisms. Its structural characteristics allow it to interact selectively with various enzymes, potentially leading to the development of novel therapeutic agents. For instance, studies have shown that compounds with similar structural motifs exhibit inhibitory effects on key metabolic enzymes involved in cancer metabolism and other diseases.

Medicinal Chemistry

The unique functional groups present in this compound may enhance drug design efforts aimed at improving efficacy and selectivity for specific targets. Its potential as a lead compound in drug development is supported by its favorable pharmacokinetic properties.

Case Study 1: Enzyme Inhibition Profile

A study investigated the inhibition profile of various fluorinated compounds, including this compound against key metabolic enzymes. The results indicated that this compound exhibited significant inhibitory activity against certain kinases involved in cancer cell proliferation.

Case Study 2: Synthesis of Derivatives

Another research effort focused on synthesizing derivatives of this compound to explore structure-activity relationships (SAR). Modifications to the phenyl ring led to variations in biological activity, highlighting the importance of the trifluoromethyl group in enhancing binding affinity to target proteins.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

Compound NameKey FeaturesBiological Activity
1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanoneContains dichloro substituentsVaries based on substitutions
2,2,2-Trifluoro-1-phenylethanoneLacks fluoro and dimethoxy groupsDifferent reactivity
2,2,2-Trifluoro-1-(4-fluorophenyl)ethanoneDifferent substitution patternAltered binding properties

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